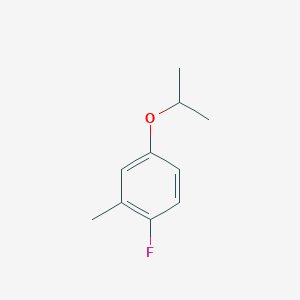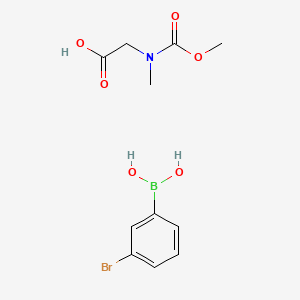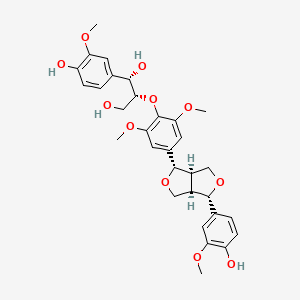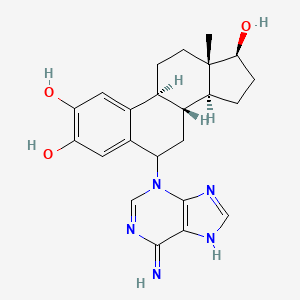
1,1,2,2,3,3,4-Heptadeuterio-5-methylhexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylhexanol-d7: is a deuterated analog of 5-Methylhexanol, which is an aliphatic alcohol. The deuterium labeling makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) studies. The molecular formula of 5-Methylhexanol-d7 is C7H9D7O, and it has a molecular weight of 123.24 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Methylhexanol-d7 is typically synthesized through deuterium exchange reactions. One common method involves the reaction of 5-Methylhexanol with deuterated reagents under specific conditions. For example, the synthesis can be carried out using toluene-4-sulfonic acid in methanol at room temperature for about 30 minutes .
Industrial Production Methods: Industrial production of 5-Methylhexanol-d7 follows similar synthetic routes but on a larger scale. The process involves the use of deuterated solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient deuterium incorporation.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methylhexanol-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 5-Methylhexanoic acid.
Reduction: Formation of 5-Methylhexane.
Substitution: Formation of various substituted hexanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Methylhexanol-d7 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Studies: Used as a reference standard and for tracking reaction progress in organic synthesis and catalysis.
Proteomics Research: Utilized in the study of protein structures and interactions.
Metabolic Research: Employed in metabolic pathway studies to trace the incorporation and transformation of deuterated compounds.
Environmental Studies: Used to study the environmental fate and transport of deuterated compounds.
Wirkmechanismus
The mechanism of action of 5-Methylhexanol-d7 is primarily related to its use as a labeled compound in various studies. The deuterium atoms in the molecule provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior and interactions in different environments. This labeling helps in understanding molecular targets and pathways involved in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
5-Methylhexanol: The non-deuterated analog with similar chemical properties but without the distinct NMR signals provided by deuterium.
4-Methyl-1-pentanol: Another aliphatic alcohol with a similar structure but different branching.
3-Methyl-1-pentanol: Similar to 5-Methylhexanol but with the methyl group at a different position.
Uniqueness: 5-Methylhexanol-d7 is unique due to its deuterium labeling, which makes it particularly valuable in NMR studies and other research applications where tracking and identification of compounds are crucial .
Eigenschaften
Molekularformel |
C7H16O |
|---|---|
Molekulargewicht |
123.24 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4-heptadeuterio-5-methylhexan-1-ol |
InChI |
InChI=1S/C7H16O/c1-7(2)5-3-4-6-8/h7-8H,3-6H2,1-2H3/i3D2,4D2,5D,6D2 |
InChI-Schlüssel |
ZVHAANQOQZVVFD-JSWVBPQOSA-N |
Isomerische SMILES |
[2H]C(C(C)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])O |
Kanonische SMILES |
CC(C)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)




![N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine](/img/structure/B13406882.png)


![1-(1-Adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea](/img/structure/B13406892.png)



